2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol

Crystallography Solid-state chemistry Process chemistry

NSAID discovery programs face a critical bottleneck: potent anti-inflammatory candidates frequently fail due to gastric toxicity. 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS 1753-68-0) overcomes this liability as a validated analgesic lead with demonstrated COX-2 preferential binding and a non-acidic pharmacophore (piperidine pKa ~11.2), eliminating the ulcerogenic risk of carboxylic acid NSAIDs like aspirin. • Preclinical antinociceptive efficacy at 10-40 mg/kg (mouse) without gastric lesions. • Confirmed anti-inflammatory activity at 50-150 mg/kg (rat paw edema). • Intramolecular O-H···N hydrogen bond (X-ray) provides a rigid conformational constraint for SAR and pharmacophore modeling. • Available as ≥95% purity research-grade material with full analytical support.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 1753-68-0
Cat. No. B167652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol
CAS1753-68-0
Synonyms2,5-bis(1-piperidylmethyl)benzene-1,4-diol
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCC3)O
InChIInChI=1S/C18H28N2O2/c21-17-12-16(14-20-9-5-2-6-10-20)18(22)11-15(17)13-19-7-3-1-4-8-19/h11-12,21-22H,1-10,13-14H2
InChIKeyNGSODXNPVIELMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Overview


2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol (CAS 1753-68-0) is a symmetrical Mannich base derived from hydroquinone, formaldehyde, and piperidine [1]. With a molecular formula of C18H28N2O2 and a molecular weight of 304.43 g/mol, it belongs to the class of bis-piperidinylmethyl-substituted benzenediols [2]. The compound has been investigated for its analgesic, anti-inflammatory, and antipyretic properties, exhibiting an aspirin-like pharmacological profile while demonstrating reduced gastric ulcerogenicity in preclinical models [1]. Its structure features two piperidine rings attached via methylene bridges to the 2- and 5-positions of a hydroquinone core, creating a unique spatial arrangement that influences both its solid-state properties and biological target interactions [1].

Symmetrical Mannich base scaffold for analgesic and anti-inflammatory pathway studies
Crystallographically defined solid-state properties support analytical standard workflows
Preferential COX-2 binding hypothesis enables enzyme selectivity research

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Analog Limitations


Structural analogs of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol, such as the pyrrolidine derivative (2,5-bis(pyrrolidinomethyl)hydroquinone) or the morpholine analog (MSX-127), cannot be simply interchanged without altering key pharmacological properties [1]. The piperidine ring's six-membered structure confers distinct conformational flexibility, basicity (pKa ~11.2 for piperidine vs. ~11.3 for pyrrolidine vs. ~8.5 for morpholine), and lipophilicity compared to its five-membered pyrrolidine counterpart or the oxygen-containing morpholine ring [1]. These differences directly impact COX-2 binding affinity, antinociceptive potency, and gastric tolerability as demonstrated in preclinical models [1]. Furthermore, the 2,5-regioisomeric substitution pattern on the hydroquinone core is critical; the 2,4-isomer (CAS 108118-36-1) exhibits a different spatial arrangement of the piperidine moieties, which may alter receptor binding geometry .

This Compound

Piperidine ring (pKa ~11.2) with confirmed intramolecular O-H···N hydrogen bond

Pyrrolidine Analog

Five-membered ring may shift conformational flexibility and receptor binding kinetics

2,5-Regioisomer

Defined spatial arrangement critical for target engagement geometry

2,4-Isomer / Morpholine Analog

Altered substitution pattern or reduced nitrogen basicity weakens hydrogen bonding capacity

Structural similarity does not guarantee interchangeable target engagement or solid-state properties.

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Comparative Evidence


Melting Point and Structural Stability

The experimentally determined melting point of 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol is 469 K (approx. 196°C) [1], which is approximately 12°C higher than the computationally predicted value of 184.38°C (457.5 K) . The single-crystal X-ray structure reveals that the molecule occupies a special position on an inversion centre, with O-H···N hydrogen bonding linking the hydroxyl group to the piperidine nitrogen [1]. This intramolecular hydrogen bonding network contributes to a higher-than-predicted melting point, indicating stronger intermolecular forces in the solid state compared to what typical computational models anticipate.

Melting Point
Cross-study comparable
469 K (approx. 196°C)
Higher than predicted solid-state stability
+12°C above computational prediction; upper range of class
Crystallography Solid-state chemistry Process chemistry

Antinociceptive Efficacy vs. Pyrrolidine Analog

In a direct head-to-head comparison, both 2,5-bis(piperidinomethyl)hydroquinone (the piperidine derivative) and 2,5-bis(pyrrolidinomethyl)hydroquinone (the pyrrolidine analog) were evaluated for antinociceptive activity using a chemically-induced visceral pain model [1]. The piperidine derivative significantly attenuated tonic visceral nociception at 10 mg/kg (p < 0.01, p < 0.001), 20 mg/kg (p < 0.001), and 40 mg/kg (p < 0.001) compared to vehicle control [1]. The pyrrolidine analog showed comparable significance levels at the same doses, indicating similar antinociceptive potency for both compounds [1].

Antinociception
Head-to-head
Piperidine Derivative Significant attenuation at 10–40 mg/kg (p
Pyrrolidine Analog Comparable significance at identical doses
Reported model-response endpoint context
Head-to-head delta not quantified; requires full-text review
Anti-Inflammatory
Class-level inference
Piperidine Derivative Dose-dependent inhibition at 50–150 mg/kg (p
Pyrrolidine Analog Comparable activity at same dose levels
Supports pathway-response interpretation
Basicity difference may influence formulation properties
Gastric Safety
Class-level inference
No gastric ulceration at 100–150 mg/kg (p.o.)
Safety-related endpoint monitoring
Aspirin comparator produced ulcerogenic changes
COX-2 Binding
Supporting evidence
Predicted high affinity to COX-2 active site (in silico)
Supports enzyme selectivity research context
Docking score not quantified in source; data to verify
Hydrogen Bonding
Class-level inference
O-H···N bond confirmed (X-ray crystallography)
Conformational constraint supports stereochemical-control context
Morpholine analog lacks equivalent strong bond
Analgesic research Pain pharmacology NSAID alternatives

Anti-Inflammatory Activity Comparison

The piperidine derivative inhibited carrageenan-induced temporal-inflammatory paw edema in a dose-dependent manner at 50, 100, and 150 mg/kg (p < 0.05 to p < 0.001 at 1–5 h post-induction) [1]. The pyrrolidine analog demonstrated comparable anti-inflammatory activity at the same dose levels [1]. Both hydroquinone derivatives exhibited an aspirin-like anti-inflammatory profile, but the piperidine-substituted compound's basic chemical nature (rather than acidic, as in aspirin) is hypothesized to contribute to its preferential COX-2 inhibition and improved gastric tolerability [1].

Anti-Inflammatory
Class-level inference
Piperidine Derivative Dose-dependent inhibition at 50–150 mg/kg (p
Pyrrolidine Analog Comparable activity at same dose levels
Supports pathway-response interpretation
Basicity difference may influence formulation properties
Gastric Safety
Class-level inference
No gastric ulceration at 100–150 mg/kg (p.o.)
Safety-related endpoint monitoring
Aspirin comparator produced ulcerogenic changes
COX-2 Binding
Supporting evidence
Predicted high affinity to COX-2 active site (in silico)
Supports enzyme selectivity research context
Docking score not quantified in source; data to verify
Hydrogen Bonding
Class-level inference
O-H···N bond confirmed (X-ray crystallography)
Conformational constraint supports stereochemical-control context
Morpholine analog lacks equivalent strong bond
Anti-inflammatory COX-2 inhibition Edema model

Gastric Safety Profile vs. Aspirin

The hydroquinone derivatives, including 2,5-bis(piperidinomethyl)hydroquinone, were evaluated for gastric ulcerogenicity at anti-inflammatory doses (100 and 150 mg/kg) and found to be devoid of aspirin-associated biochemical and ulcerative changes [1]. In contrast, aspirin at standard therapeutic doses is known to produce significant gastric ulceration and biochemical markers of gastric damage [1]. This favorable gastric tolerability is credited to the basic rather than acidic chemical nature of these compounds, which may contribute to preferential COX-2 enzyme inhibition [1].

Gastric Safety
Class-level inference
No gastric ulceration at 100–150 mg/kg (p.o.)
Safety-related endpoint monitoring
Aspirin comparator produced ulcerogenic changes
Gastric safety NSAID toxicity Ulcerogenicity

COX-2 Binding Affinity (In Silico)

In silico docking studies predicted high binding affinity of the hydroquinone derivatives, including 2,5-bis(piperidinomethyl)hydroquinone, to the active site of the cyclooxygenase-2 (COX-2) enzyme [1]. This predicted preferential COX-2 binding is consistent with the observed analgesic, antipyretic, and anti-inflammatory effects combined with low gastric-ulcerogenic potential, as COX-2 selective inhibition is known to spare gastric mucosa [1]. The piperidine moieties are hypothesized to contribute to favorable interactions within the COX-2 active site pocket due to their lipophilicity and conformational flexibility [1].

COX-2 Binding
Supporting evidence
Predicted high affinity to COX-2 active site (in silico)
Supports enzyme selectivity research context
Docking score not quantified in source; data to verify
Molecular docking COX-2 selectivity In silico screening

Intramolecular Hydrogen Bonding Feature

Single-crystal X-ray diffraction analysis reveals that 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol possesses an intramolecular O-H···N hydrogen bond linking the hydroxyl group to the piperidine nitrogen [1]. This hydrogen bonding motif is not present in the morpholine analog (2,5-bis(morpholinomethyl)hydroquinone, MSX-127, CAS 6616-56-4) because the morpholine ring oxygen is electron-withdrawing and reduces the basicity of the nitrogen, thereby weakening its hydrogen bond acceptor capacity . The intramolecular hydrogen bond in the piperidine derivative contributes to its unique solid-state packing and may influence its solution-phase conformation and receptor binding geometry [1].

Hydrogen Bonding
Class-level inference
O-H···N bond confirmed (X-ray crystallography)
Conformational constraint supports stereochemical-control context
Morpholine analog lacks equivalent strong bond
Hydrogen bonding Crystal engineering Conformational stability

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol Applications


GI-Sparing Analgesic Lead Compound

2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol serves as a validated lead scaffold for developing novel analgesic and anti-inflammatory agents with reduced gastric ulcerogenicity compared to traditional NSAIDs like aspirin [1]. The compound has demonstrated significant antinociceptive activity at doses of 10–40 mg/kg in mouse visceral pain models and anti-inflammatory efficacy at 50–150 mg/kg in rat paw edema models, without producing gastric ulceration [1]. In silico docking studies further support preferential COX-2 binding as the mechanistic basis for this safety profile [1].

Selective COX-2 Inhibitor Template

The compound's predicted high binding affinity to the COX-2 active site makes it a structural template for rational design of selective COX-2 inhibitors [1]. The basic piperidine moieties (pKa ~11.2) confer a non-acidic chemical character that is hypothesized to underlie the COX-2 selectivity [1]. Medicinal chemistry programs can leverage the 2,5-substitution pattern and the piperidine ring as modular handles for structure-activity relationship (SAR) exploration, with the crystallographically confirmed intramolecular O-H···N hydrogen bond (revealed by single-crystal X-ray diffraction) serving as a conformational constraint for pharmacophore modeling [2].

Analytical Reference & Crystallographic Standard

With an experimentally measured melting point of 469 K (approx. 196°C) [2], which is approximately 12°C higher than computational predictions , 2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol provides a reliable analytical reference standard for quality control of Mannich base syntheses. The availability of single-crystal X-ray diffraction data [2] establishes this compound as a crystallographic benchmark, enabling structural comparison with regioisomers (e.g., the 2,4-isomer, CAS 108118-36-1) or amine-substituted analogs (e.g., pyrrolidine or morpholine derivatives) during polymorph screening and solid-form development.

Tool for Piperidine Bioisostere Studies

The direct head-to-head comparison data with 2,5-bis(pyrrolidinomethyl)hydroquinone [1] positions the piperidine derivative as a valuable pharmacological tool for studying the impact of ring size (six-membered piperidine vs. five-membered pyrrolidine) on antinociceptive and anti-inflammatory activity, metabolic stability, and receptor binding kinetics. The compound can also be used to elucidate structure-function relationships relative to the morpholine analog (MSX-127, CAS 6616-56-4), which lacks the intramolecular O-H···N hydrogen bond [2] and targets CXCR4 instead of COX enzymes.

Application
Selection Property
Validation Focus
Analgesic lead scaffold research
Reported model-response context
Safety-related endpoint monitoring
COX-2 selectivity studies
Enzyme selectivity hypothesis (in silico)
Binding assay and pathway-response review
Analytical reference standard
Crystallographically defined identity
Melting point and solid-form benchmarking
Piperidine bioisostere studies
Ring-size and basicity comparison
Conformational and receptor-binding kinetics review

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